
2,6-Dichloro-3,5-dimethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3,5-dimethylpyrazine is a chemical compound with the molecular formula C6H6Cl2N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and two methyl groups at positions 3 and 5 on the pyrazine ring. Pyrazines are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethylpyrazine can be achieved through several methods. One common approach involves the chlorination of 3,5-dimethylpyrazine. The reaction typically employs chlorine gas (Cl2) as the chlorinating agent in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions. The reaction proceeds as follows:
3,5-Dimethylpyrazine+Cl2→this compound
Another method involves the reaction of 2,6-dichloropyrazine with methylating agents, such as methyl iodide (CH3I), in the presence of a base like potassium carbonate (K2CO3). The reaction conditions typically include heating the mixture to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2,6-Dichloro-3,5-dimethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, aryl halides, and amines.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides. Oxidizing agents such as hydrogen peroxide (H2O2) or peracids are typically used for this purpose.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced pyrazine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or peracids in organic solvents are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol are commonly employed reducing agents.
Major Products Formed
Substitution: Formation of alkylated, arylated, or aminated pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
科学的研究の応用
2,6-Dichloro-3,5-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological effects has shown promise in the development of drugs targeting specific molecular pathways. Its derivatives are explored for their therapeutic potential.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 2,6-Dichloro-3,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s chlorine and methyl groups can influence its binding affinity and specificity towards these targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In medicinal chemistry, its derivatives may act as inhibitors or modulators of specific signaling pathways, leading to therapeutic effects.
類似化合物との比較
2,6-Dichloro-3,5-dimethylpyrazine can be compared with other similar compounds, such as:
2,3-Dimethylpyrazine: Lacks chlorine atoms, resulting in different reactivity and applications.
2,5-Dimethylpyrazine: Substitution pattern differs, leading to variations in chemical properties and uses.
2,3,5,6-Tetramethylpyrazine: Contains four methyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C6H6Cl2N2 |
|---|---|
分子量 |
177.03 g/mol |
IUPAC名 |
2,6-dichloro-3,5-dimethylpyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)10-6(8)4(2)9-3/h1-2H3 |
InChIキー |
BYPBOAIRXTUDFM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


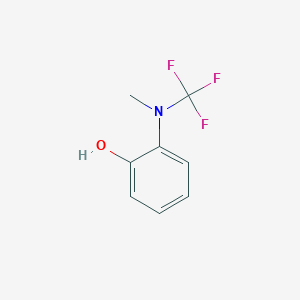

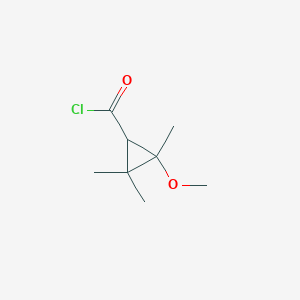

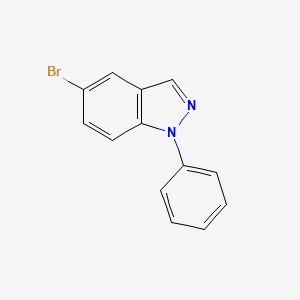
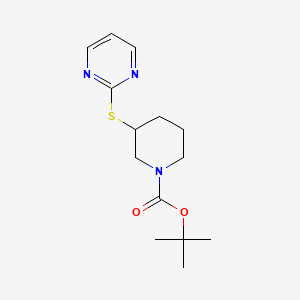
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
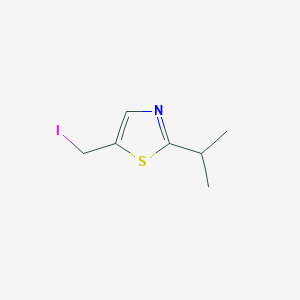
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)

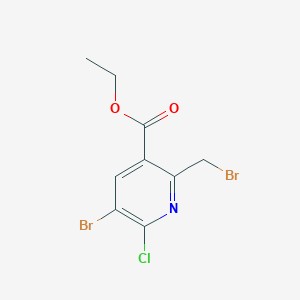
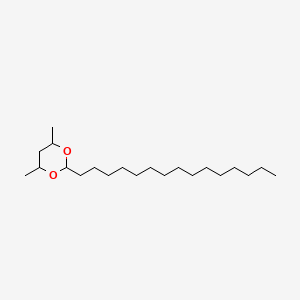
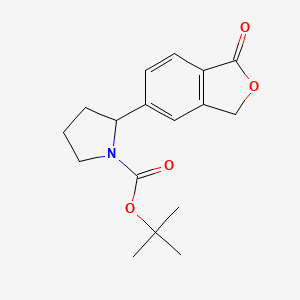
![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)
